Osu-CG12

Description

OSU-CG12, a thiazolidinedione (TZD) derivative, is an energy restriction mimetic agent (ERMA) designed to target cancer metabolism by mimicking glucose starvation . Structurally, it is derived from ciglitazone but lacks peroxisome proliferator-activated receptor gamma (PPARγ) activity, enabling PPARγ-independent anticancer effects . Its mechanism involves:

- Glycolysis inhibition: Suppresses glucose uptake and glycolytic enzymes (e.g., hexokinase 2, phosphofructokinase-1) within 20 minutes at low micromolar concentrations (1–10 μM) .

- Metabolic stress induction: Reduces NADH and lactate production by 50–70% after 24 hours, comparable to 2-deoxyglucose (2-DG) but at 1,000-fold lower concentrations .

- Signaling pathway modulation: Activates AMPK, Sirt1, and ER stress within minutes, leading to downstream effects like mTOR/p70S6K dephosphorylation, eIF2α phosphorylation, and β-TrCP-mediated degradation of oncoproteins (e.g., Sp1, cyclin D1) .

- Autophagy and apoptosis: Triggers AMPK/TSC2-dependent autophagy and caspase-mediated apoptosis, with IC50 values of 5–10 μM in colorectal (HCT116, HT-29) and prostate (LNCaP) cancer cells .

Propriétés

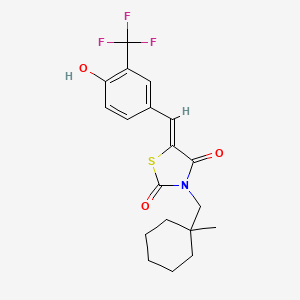

Formule moléculaire |

C19H20F3NO3S |

|---|---|

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20F3NO3S/c1-18(7-3-2-4-8-18)11-23-16(25)15(27-17(23)26)10-12-5-6-14(24)13(9-12)19(20,21)22/h5-6,9-10,24H,2-4,7-8,11H2,1H3/b15-10- |

Clé InChI |

MADFJWDIMPOGOZ-GDNBJRDFSA-N |

SMILES isomérique |

CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)C(F)(F)F)/SC2=O |

SMILES canonique |

CC1(CCCCC1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)C(F)(F)F)SC2=O |

Synonymes |

5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-(1-methylcyclohexyl)thiazolidine-2,4-dione OSU CG12 OSU-CG12 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Comparative Analysis of OSU-CG12, 2-DG, and Resveratrol

Key Differentiators

Potency : this compound achieves comparable metabolic inhibition to 2-DG and resveratrol at 1,000- and 10-fold lower concentrations, respectively, due to its multi-target action (e.g., glucose uptake, enzyme suppression, Akt inactivation) .

Structural Specificity : Unlike resveratrol, this compound’s TZD scaffold allows sustained β-TrCP upregulation, enhancing proteasomal degradation of oncoproteins like Sp1 and cyclin D1 .

Mechanistic Breadth : this compound uniquely integrates immediate (e.g., Sirt1 induction) and delayed (e.g., Akt dephosphorylation) responses, amplifying energy stress .

Research Findings and Clinical Implications

- Preclinical Efficacy : In LNCaP prostate cancer cells, this compound reduced viability by 70% at 10 μM, outperforming ciglitazone and resveratrol .

- Synergistic Potential: Combines with 2-DG to suppress NADH/lactate synergistically, suggesting utility in combination therapies .

- Tumor Selectivity: Spares normal cells (e.g., prostate epithelial cells) by exploiting cancer-specific Warburg metabolism .

- Limitations : Requires structural optimization for pharmacokinetics and in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.